molecular formula C18H23N3O3 B2824743 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide CAS No. 1326837-92-6

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide

Cat. No.: B2824743
CAS No.: 1326837-92-6
M. Wt: 329.4
InChI Key: BOTJBVSGWOVWFK-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is a synthetic compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties and potential to modulate various biological targets . The 3-methyl-1,2,4-oxadiazole moiety linked to a cyclohexyl ring provides a rigid, three-dimensional structure that can enhance binding specificity in pharmacological assays. The phenoxypropanamide side chain further contributes to the molecule's profile, influencing its hydrophobicity and hydrogen-bonding capacity. Researchers investigating 1,2,4-oxadiazole derivatives have reported a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making this chemotype a valuable template in drug discovery . This compound is of significant interest for exploring structure-activity relationships (SAR), particularly in developing novel enzyme inhibitors or receptor agonists/antagonists. Its mechanism of action is likely target-dependent, as analogous compounds have been shown to function by inhibiting key enzymes such as thymidylate synthase, histone deacetylase (HDAC), or tyrosine kinases, which are critical pathways in disease progression . It is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(23-15-9-5-3-6-10-15)16(22)20-18(11-7-4-8-12-18)17-19-14(2)21-24-17/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTJBVSGWOVWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The 3-methyl-1,2,4-oxadiazole ring is susceptible to oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsOutcome/ProductSource Analog
Ring oxidationKMnO₄ (acidic), H₂O₂ (H₂SO₄ catalyst)Cleavage to form carboxylic acid derivatives
Side-chain oxidationOzone (O₃) in CH₂Cl₂, −78°CPhenoxy group epoxidation or cleavage

For example, oxidation of the oxadiazole ring with KMnO₄ yields a carboxylic acid via cleavage of the O–N bond, while ozonolysis of the phenoxy group generates ketone intermediates .

Reduction Reactions

The oxadiazole ring and amide functionality participate in reduction pathways:

Reaction TypeReagents/ConditionsOutcome/ProductSource Analog
Ring hydrogenolysisH₂ (1 atm), Pd/C (ethanol, 25°C)Oxadiazole → imidazolidinone derivative
Amide reductionLiAlH₄ (THF, reflux)Propanamide → propanamine

Catalytic hydrogenation selectively reduces the oxadiazole to an imidazolidinone ring without affecting the amide group . In contrast, LiAlH₄ reduces the amide to an amine .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Aromatic Substitution (Phenoxy Group)

PositionReagents/ConditionsOutcomeSource Analog
Para-nitrationHNO₃/H₂SO₄ (0°C, 2 hr)Nitrophenoxy derivative
BrominationBr₂ (FeBr₃ catalyst, CHCl₃)4-Bromo-phenoxypropanamide

Nucleophilic Substitution (Oxadiazole Ring)

SiteReagents/ConditionsOutcomeSource Analog
C5 positionNH₂NH₂ (ethanol, 80°C)Ring opening to form thiosemicarbazide

Hydrolysis Reactions

The oxadiazole and amide groups undergo hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsOutcome/ProductSource Analog
Acidic hydrolysis6M HCl (reflux, 6 hr)Oxadiazole → carboxylic acid + amidoxime
Basic hydrolysisNaOH (10%, 100°C, 4 hr)Amide → carboxylic acid + cyclohexylamine

Hydrolysis of the oxadiazole ring in HCl yields a carboxylic acid and amidoxime, while NaOH cleaves the amide bond .

Coupling and Cyclization Reactions

The compound participates in cross-coupling and ring-forming reactions:

Reaction TypeReagents/ConditionsOutcome/ProductSource Analog
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂ (DME, 80°C)Biaryl derivatives
CyclodehydrationPOCl₃ (reflux, 3 hr)Formation of fused oxazole systems

For instance, Suzuki coupling at the phenoxy group introduces aryl substituents, while POCl₃-mediated cyclization generates fused heterocycles .

Thermal and Photochemical Reactivity

The low aromaticity of the 1,2,4-oxadiazole ring (aromaticity index Iₐ = 48) enables rearrangements:

ConditionOutcome/ProductMechanismSource Analog
UV light (λ = 254 nm)Ring contraction to imidazoleElectrocyclic rearrangement
Heating (150°C)Isomerization to 1,3,4-oxadiazoleSigmatropic shift

Biological Activity and Reactivity

While not a direct reaction, enzymatic interactions inform reactivity:

Enzyme TargetInteractionFunctional ImpactSource Analog
Cytochrome P450N-demethylation at cyclohexyl groupBioactivation to amine metabolite
HydrolasesAmide bond cleavageProdrug conversion

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Molecular Weight (g/mol) Purity (%) Bioactivity/Application Notes References
Target Compound Cyclohexyl-1-(3-methyl-1,2,4-oxadiazol-5-yl) + 2-phenoxypropanamide ~335.4* N/A Not explicitly stated
3-(2-Methoxyphenyl)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide Methoxyphenyl substituent instead of phenoxypropanamide ~349.4 97 Discontinued; substituent affects lipophilicity
N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide Ethyl-oxadiazole + propenamide chain; cyclohexyl substitution at 4-position 207.27 N/A Building block for further synthesis
Compound 72 () Difluorocyclohexyl + benzoimidazol-2-amine + phenethylpiperidine-oxadiazole ~550† N/A Antimalarial repositioning candidate
17b () Cephalosporin core + 3-methyl-1,2,4-oxadiazole + propanamide N/A N/A Antibacterial activity

*Calculated based on formula; †Estimated from molecular structure.

Key Observations:
  • Substituent Position : The target compound’s cyclohexyl substitution at the 1-position contrasts with analogs like the 4-substituted cyclohexyl group in , which may alter steric hindrance and binding affinity.
  • Oxadiazole Modifications : Replacing the methyl group on the oxadiazole with ethyl () or altering its position (e.g., 5-methyl vs. 3-methyl in ) impacts electronic properties and metabolic stability.

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3}. Its structure features a cyclohexyl ring substituted with a 3-methyl-1,2,4-oxadiazol moiety and a phenoxypropanamide group. This unique combination suggests potential interactions with biological targets.

PropertyValue
Molecular Weight323.39 g/mol
CAS Number53338069
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial step includes the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve coupling reactions to attach the phenoxypropanamide moiety.

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including anti-inflammatory and antimicrobial properties. The proposed mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites based on its structural analogs.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar oxadiazole derivatives:

  • Anti-inflammatory Activity : In vitro assays demonstrated that related compounds significantly reduced pro-inflammatory cytokine production in macrophages.
  • Antimicrobial Properties : Some derivatives showed promising activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the established synthetic routes for N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenoxypropanamide?

The synthesis typically involves multi-step procedures, starting with the formation of the 1,2,4-oxadiazole ring. A common approach includes cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC). Subsequent steps involve coupling the oxadiazole intermediate with a cyclohexylamine derivative and introducing the phenoxypropanamide moiety via nucleophilic acyl substitution. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is crucial for confirming the connectivity of the cyclohexyl, oxadiazole, and phenoxypropanamide groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity. X-ray crystallography (using programs like SHELXL ) may resolve stereochemical ambiguities in the cyclohexyl substituent .

Q. What role do the 1,2,4-oxadiazole and phenoxy groups play in the compound’s reactivity?

The 1,2,4-oxadiazole ring enhances metabolic stability and participates in π-π stacking interactions with biological targets. The phenoxy group contributes to lipophilicity, influencing membrane permeability. Both moieties are susceptible to electrophilic substitution or hydrolysis under acidic/basic conditions, necessitating careful pH control during synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Yield optimization requires precise control of stoichiometry, solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., pyridine for acylations). Microwave-assisted synthesis may accelerate cyclization steps. Post-reaction purification via column chromatography or recrystallization improves purity, as evidenced in analogous oxadiazole derivatives .

Q. How should researchers address contradictions in reported bioactivity data for similar oxadiazole-containing compounds?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve contradictions, replicate studies using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) and validate target engagement via enzyme inhibition assays or molecular docking. Cross-reference structural analogs (e.g., antiplasmodial oxadiazoles ) to identify structure-activity relationships (SARs).

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

Molecular dynamics (MD) simulations can predict binding stability in enzyme active sites (e.g., cytochrome P450 or kinase domains). Density Functional Theory (DFT) calculations assess electronic properties of the oxadiazole ring, guiding derivatization for improved affinity. Tools like AutoDock Vina or Schrödinger Suite integrate crystallographic data (refined via SHELX ) to validate docking poses .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies using accelerated degradation protocols (e.g., exposure to light, humidity) reveal susceptibility trends. For instance, the oxadiazole ring may hydrolyze in aqueous acidic environments, while the cyclohexyl group enhances thermal stability. Lyophilization or storage in inert atmospheres (argon) is recommended for long-term preservation .

Q. What strategies are recommended for designing derivatives with enhanced pharmacological properties?

Focus on modifying the phenoxy group (e.g., introducing electron-withdrawing substituents for increased metabolic resistance) or the cyclohexyl moiety (e.g., fluorination to improve bioavailability). Parallel synthesis of analogs with varying oxadiazole substituents (e.g., 3-ethyl vs. 3-methyl) can refine SARs. In vivo pharmacokinetic profiling (e.g., half-life, clearance) guides lead optimization .

Methodological Considerations

  • Data Validation : Cross-correlate NMR shifts with computed spectra (e.g., using ACD/Labs or MestReNova) to confirm assignments .
  • Assay Design : Use positive controls (e.g., known kinase inhibitors) to benchmark biological activity and minimize false positives .
  • Crystallography : Refine X-ray data with SHELXL to resolve disorder in flexible groups (e.g., cyclohexyl conformation).

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